Cas no 959-88-6 (1,4-Bis(4-bromophenyl)-1,3-butadiyne)

1,4-Bis(4-bromophenyl)-1,3-butadiyne structure
959-88-6 structure
商品名:1,4-Bis(4-bromophenyl)-1,3-butadiyne
CAS番号:959-88-6
MF:C16H8Br2
メガワット:360.042722702026
MDL:MFCD00825678
CID:1985784
PubChem ID:160871473

1,4-Bis(4-bromophenyl)-1,3-butadiyne 化学的及び物理的性質

名前と識別子

    • 1,4-Bis(4-bromophenyl)-1,3-butadiyne
    • 1,4-BIS(4-BROMOPHENYL)BUTA-1,3-DIYNE
    • 1-bromo-4-[4-(4-bromophenyl)buta-1,3-diynyl]benzene
    • 1,1'-buta-1,3-diyne-1,4-diylbis(4-bromobenzene)
    • 1,3-Butadiyne,1,4-di(4-bromophenyl)
    • 1,4-bis(4-bromodiphenyl)buta-1,3-diyne
    • 1,4-bis<4-bromophenyl>-1,3-butadiyne
    • 1-Bromo-4-[4-(4-bromophenyl)-1,3-butadiynyl]benzene
    • B4013
    • bis-(4-bromo-phenyl)-butadiyne
    • bis(p-bromophenyl)butadiine
    • 1,3-Butadiyne, 1,4-di(4-bromophenyl)-
    • 4,4'-dibromodiphenylbutadiyne
    • IIERBCCHBFZMQZ-UHFFFAOYSA-N
    • 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(4-bromobenzene)
    • 1-Bromo-4-[4-(4-bromophenyl)-1,3-butadiynyl]benzene #
    • 1,1′-(1,3-Butadiyne-1,4-diyl)bis[4-bromobenzene] (ACI)
    • Butadiyne, bis(p-bromophenyl)- (7CI, 8CI)
    • SCHEMBL5012561
    • 959-88-6
    • AKOS025153315
    • YSZC589
    • Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-bromo-
    • D89043
    • CS-0132632
    • DTXSID50348207
    • 1-BROMO-4-[4-(4-BROMOPHENYL)BUTA-1,3-DIYN-1-YL]BENZENE
    • MDL: MFCD00825678
    • インチ: 1S/C16H8Br2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H
    • InChIKey: IIERBCCHBFZMQZ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(C#CC#CC2C=CC(Br)=CC=2)=CC=1

計算された属性

  • せいみつぶんしりょう: 357.89900
  • どういたいしつりょう: 357.89928g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 344
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.7
  • トポロジー分子極性表面積: 0

じっけんとくせい

  • PSA: 0.00000
  • LogP: 4.61480

1,4-Bis(4-bromophenyl)-1,3-butadiyne セキュリティ情報

1,4-Bis(4-bromophenyl)-1,3-butadiyne 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM312538-50mg
1,4-Bis(4-bromophenyl)-1,3-butadiyne
959-88-6 95%
50mg
$81 2022-06-09
A2B Chem LLC
AI68586-250mg
1,4-Bis(4-bromophenyl)-1,3-butadiyne
959-88-6 95+%
250mg
$33.00 2024-07-18
A2B Chem LLC
AI68586-5g
1,4-Bis(4-bromophenyl)-1,3-butadiyne
959-88-6 95+%
5g
$297.00 2024-07-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B153026-5g
1,4-Bis(4-bromophenyl)-1,3-butadiyne
959-88-6 98%
5g
¥2131.90 2023-09-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTR851-1g
Benzene, 1,1′-(1,3-butadiyne-1,4-diyl)bis[4-bromo-
959-88-6 95%
1g
¥662.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTR851-100mg
Benzene, 1,1′-(1,3-butadiyne-1,4-diyl)bis[4-bromo-
959-88-6 95%
100mg
¥540.0 2024-04-16
Ambeed
A543965-5g
1,4-Bis(4-bromophenyl)-1,3-butadiyne
959-88-6 95+%
5g
$406.0 2024-04-16
Ambeed
A543965-25g
1,4-Bis(4-bromophenyl)-1,3-butadiyne
959-88-6 95+%
25g
$1421.0 2024-04-16
eNovation Chemicals LLC
Y1248892-100mg
Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-bromo-
959-88-6 95%
100mg
$70 2025-02-25
eNovation Chemicals LLC
Y1248892-1g
Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-bromo-
959-88-6 95%
1g
$145 2025-02-25

1,4-Bis(4-bromophenyl)-1,3-butadiyne 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Carbon nitride (C3N4) (supported Silver nanoparticles) Solvents: Ethanol ,  Water ;  20 min, 80 °C
リファレンス
Carbon Nitride-Supported Silver Nanoparticles: Microwave- Assisted Synthesis of Propargylamine and Oxidative C-C Coupling Reaction
Patel, Sunil B.; Vasava, Dilip V., ChemistrySelect, 2018, 3(2), 471-480

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Iodine Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 50 °C
リファレンス
Synthesis of 1,4-diarylsubstituted 1,3-diynes through ligand-free copper-catalyzed oxidative decarboxylative homocoupling of aryl propiolic acids
Liu, De-Xian; Li, Fei-Long; Li, Hong-Xi; Gao, Jun; Lang, Jian-Ping, Tetrahedron, 2014, 70(14), 2416-2421

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Copper (amberlite resin supported) Solvents: Dimethyl sulfoxide ;  8 h, 50 °C
1.2 Solvents: Water ;  cooled
リファレンス
Nitro resin supported copper nanoparticles: An effective heterogeneous catalyst for C-N cross coupling and oxidative C-C homocoupling
Barot, Nirav; Patel, Sunil B.; Kaur, Harjinder, Journal of Molecular Catalysis A: Chemical, 2016, 423, 77-84

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: N-Bromosuccinimide ,  Potassium tert-butoxide ,  Potassium fluoride ;  2 h, rt
リファレンス
Metal free synthesis of 1,3-diynes through Csp-Csp homo- and hetero-coupling reaction of terminal alkynes
Tamuli, Kashyap J.; Bordoloi, Manobjyoti, Sustainable Chemistry and Pharmacy, 2022, 28,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: 1,3-Propanediamine Catalysts: Thioglycolic acid (reaction products with cellulose) ,  Copper oxide (CuOx) ,  Cellulose (reaction products with tris(2-aminoethyl)amine or ethylenediamine) Solvents: Ethanol ,  Water ;  3.5 h, 25 °C
リファレンス
Thiol-functionalized polymers bearing catalytic nanoparticles, method of preparing the same and use therof
, India, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Copper ,  Silica ,  N2,N2,N4,N4-Tetrakis[3-[[4,6-bis[bis(3-aminopropyl)amino]-1,3,5-triazin-2-yl]ami… (nanosilica-supported, complex with copper(II)) Solvents: Acetonitrile ;  2 h, rt
リファレンス
Copper immobilized on nano-silica triazine dendrimer (Cu(ii)-TD@nSiO2) catalyzed synthesis of symmetrical and unsymmetrical 1,3-diynes under aerobic conditions at ambient temperature
Nasr-Esfahani, Mahboobeh; Mohammadpoor-Baltork, Iraj; Khosropour, Ahmad Reza; Moghadam, Majid; Mirkhani, Valiollah; et al, RSC Advances, 2014, 4(27), 14291-14296

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Copper alloy, base, Cu 90-93,Sn 7.0-9.0,P 0.03-0.35,Zn 0-0.20,Fe 0-0.10,Pb 0-0.0… ,  Copper alloy, base, Cu 76.0-84,Al 8.5-11.0,Ni 4.0-6.5,Fe 3.5-5.5,Mn 0-3.0,Zn 0-0… ,  Copper alloy, base, Cu 64-65,Zn 35-36,Ni 0-0.2 (DIN 2.0335) ;  90 min
リファレンス
Mechanochemical synthesis method using a catalytically active molded body
, European Patent Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Cuprous iodide ,  4-Azido-5H-pyrrolo[3,2-d]pyrimidine Solvents: Dimethylformamide ;  5 h, rt
リファレンス
Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser-Hay Reaction under Mild Conditions
Thangarasu, Arun K.; Yadhukrishnan, Velickakathu O.; Krishnakumar, K. A.; Varma, Sanjay Suresh; Lankalapalli, Ravi S., ACS Organic & Inorganic Au, 2022, 2(1), 3-7

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Perchloric acid, rubidium salt (1:1) Catalysts: Quinone ,  Palladium diacetate ,  Cuprous iodide Solvents: Acetonitrile ,  Water ;  160 min, 30 °C
リファレンス
Site-selective sequential coupling reactions controlled by "Electrochemical Reaction Site Switching": a straightforward approach to 1,4-bis(diaryl)buta-1,3-diynes
Mitsudo, Koichi; Kamimoto, Natsuyo; Murakami, Hiroki; Mandai, Hiroki; Wakamiya, Atsushi; et al, Organic & Biomolecular Chemistry, 2012, 10(48), 9562-9569

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen [bis[μ-(azido-κN1:κN1)]dicuprate][μ12-… Solvents: Benzonitrile ;  4.5 h, 1 atm, 100 °C
リファレンス
Scope and reaction mechanism of an aerobic oxidative alkyne homocoupling catalyzed by a di-copper-substituted silicotungstate
Mizuno, Noritaka; Kamata, Keigo; Nakagawa, Yoshinao; Oishi, Takamichi; Yamaguchi, Kazuya, Catalysis Today, 2010, 157(1-4), 359-363

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen [bis[μ-(azido-κN1:κN1)]dicuprate][μ12-… Solvents: Benzonitrile ;  4.5 h, 1 atm, 373 K
リファレンス
Synthesis and structural characterization of a monomeric di-copper-substituted silicotungstate [γ-H2SiW10O36Cu2(μ-1,1-N3)2]4- and the catalysis of oxidative homocoupling of alkynes
Yamaguchi, Kazuya; Kamata, Keigo; Yamaguchi, Syuhei; Kotani, Miyuki; Mizuno, Noritaka, Journal of Catalysis, 2008, 258(1), 121-130

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Oxygen Catalysts: Cuprous iodide ,  Nickel chloride hexahydrate Solvents: Tetrahydrofuran ;  rt
リファレンス
Nickel-catalyzed oxidative coupling reactions of two different terminal alkynes using O2 as the oxidant at room temperature: facile syntheses of unsymmetric 1,3-diynes
Yin, Weiyan; He, Chuan; Chen, Mao; Zhang, Heng; Lei, Aiwen, Organic Letters, 2009, 11(3), 709-712

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Copper oxide (Cu2O) ,  Copper Solvents: Ethanol ;  8 h, 80 °C
リファレンス
Stabilized Cu/Cu2O nanoparticles on rGO as an efficient heterogeneous catalyst for Glaser homo-coupling
Lu, Weiyang; Sun, Wei; Tan, Xiaofeng; Gao, Lingfeng ; Zheng, Gengxiu, Catalysis Communications, 2019, 125, 98-102

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Cuprous iodide ,  Lanthanum chloride (LaCl3) Solvents: Tetrahydrofuran ,  Triethylamine ;  3 - 7 min, rt
1.2 1 h, rt
リファレンス
1,3-conjugated diacetylenic compound and its preparation method
, China, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Cuprous chloride Solvents: Acetone ;  1 h, rt
リファレンス
Aromatic copolymers of pyrroles and an electroluminescent element
, European Patent Organization, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Pyrrolidinium, 1-(2-ethoxy-2-oxoethyl)-1-methyl-, 1,1,2,2,3,3,4,4,4-nonafluoro-1… ;  2 h, rt
リファレンス
Ester functionalized hydrophobic task specific ionic liquid for Glaser coupling
Patil, Jayavant D.; Korade, Suyog N.; Chinchkar, Sarika M.; Pore, Dattaprasad M., Indian Journal of Chemistry, 2017, (9), 963-968

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Oxygen Catalysts: Cuprous chloride Solvents: Carbon dioxide ;  8 h, 9 MPa, 60 °C
リファレンス
Copper(I)-catalyzed homocoupling reaction of terminal alkynes in supercritical CO2
Li, Fa-Wang; Suo, Quan-Ling; Hong, Hai-Long; Zhu, Ning; Wang, Ya-Qi; et al, Journal of Supercritical Fluids, 2014, 92, 70-74

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Cuprous chloride ,  Oxygen ;  50 °C
リファレンス
Red fluorescent luminogen from pyrrole derivatives with aggregation-enhanced emission for cell membrane imaging
Liu, Guogang; Chen, Didi; Kong, Lingwei; Shi, Jianbing; Tong, Bin; et al, Chemical Communications (Cambridge, 2015, 51(40), 8555-8558

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium bromide ,  Copper, bis[μ-(1,10-phenanthrolin-2(1H)-onato-κN1,κN10:κO2)]di-, (Cu-Cu) Solvents: Water ;  10 h, rt
リファレンス
Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions
Zhang, Ling-Juan; Wang, Yan-Hong; Liu, Jie; Xu, Mei-Chen; Zhang, Xian-Ming, RSC Advances, 2016, 6(34), 28653-28657

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Oxygen Catalysts: Cupric chloride Solvents: Dichloromethane ;  rt
リファレンス
Chemoselective Cobalt(I)-Catalyzed Cyclotrimerization of (Un)Symmetrical 1,3-Butadiynes for the Synthesis of 1,2,4-Regioisomers
Weber, Sebastian M.; Hilt, Gerhard, Organic Letters, 2019, 21(11), 4106-4110

1,4-Bis(4-bromophenyl)-1,3-butadiyne Raw materials

1,4-Bis(4-bromophenyl)-1,3-butadiyne Preparation Products

1,4-Bis(4-bromophenyl)-1,3-butadiyne 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:959-88-6)1,4-Bis(4-bromophenyl)-1,3-butadiyne
A1195437
清らかである:99%/99%
はかる:5g/25g
価格 ($):365.0/1279.0